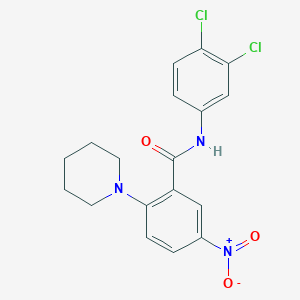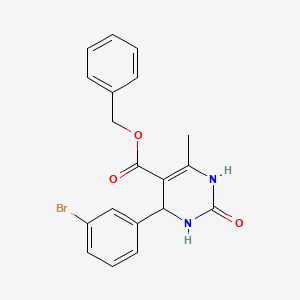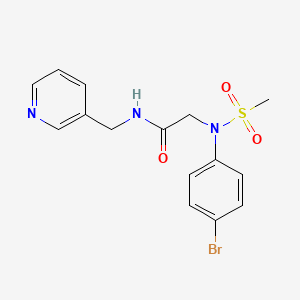![molecular formula C19H12ClN5O7 B5216246 N-(2-chlorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5216246.png)
N-(2-chlorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide, commonly known as TNP-470, is a potent anti-angiogenic agent. It is a synthetic analog of fumagillin, a natural antibiotic produced by Aspergillus fumigatus. TNP-470 has been extensively studied for its potential therapeutic applications in cancer, ocular diseases, and inflammatory disorders.
Wirkmechanismus
TNP-470 exerts its anti-angiogenic effects by inhibiting the activity of endothelial cells, the cells that line the inner surface of blood vessels. TNP-470 binds to and inhibits the activity of methionine aminopeptidase 2 (MetAP2), an enzyme that is required for the synthesis of new proteins in endothelial cells. By inhibiting MetAP2, TNP-470 prevents the formation of new blood vessels and inhibits the growth and metastasis of tumors.
Biochemical and Physiological Effects
TNP-470 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that TNP-470 inhibits the proliferation and migration of endothelial cells, induces apoptosis (programmed cell death) in endothelial cells, and inhibits the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). In vivo studies have shown that TNP-470 inhibits tumor growth and metastasis, inhibits neovascularization in the retina, and reduces inflammation and tissue damage in inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
TNP-470 has several advantages for lab experiments. It is a potent and selective inhibitor of angiogenesis, making it a valuable tool for studying the role of angiogenesis in various diseases. TNP-470 is also relatively stable and can be easily synthesized in large quantities. However, TNP-470 has several limitations for lab experiments. It is highly toxic and can cause severe side effects in animals and humans. It also has poor solubility in aqueous solutions, making it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on TNP-470. One area of research is the development of more potent and selective inhibitors of angiogenesis that have fewer side effects than TNP-470. Another area of research is the identification of biomarkers that can predict the response of tumors to TNP-470. Finally, there is a need for further research on the mechanisms of action of TNP-470 and its effects on other biological processes beyond angiogenesis.
Synthesemethoden
TNP-470 can be synthesized using a multistep reaction from 2-chloroaniline and picrylsulfonic acid. The first step involves the nitration of picric acid with sulfuric acid to produce picrylsulfonic acid. The second step involves the reaction of 2-chloroaniline with picrylsulfonic acid to yield N-(2-chlorophenyl)-4-nitrobenzamide. The final step involves the reduction of N-(2-chlorophenyl)-4-nitrobenzamide with zinc dust and acetic acid to produce TNP-470.
Wissenschaftliche Forschungsanwendungen
TNP-470 has been extensively studied for its potential therapeutic applications in cancer, ocular diseases, and inflammatory disorders. In cancer, TNP-470 has been shown to inhibit tumor growth and metastasis by suppressing angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to the tumor. In ocular diseases, TNP-470 has been shown to inhibit neovascularization, the abnormal growth of blood vessels in the retina that can lead to blindness. In inflammatory disorders, TNP-470 has been shown to reduce inflammation and tissue damage by inhibiting angiogenesis.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-(2,4,6-trinitroanilino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O7/c20-14-3-1-2-4-15(14)22-19(26)11-5-7-12(8-6-11)21-18-16(24(29)30)9-13(23(27)28)10-17(18)25(31)32/h1-10,21H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFMPAVJZKPHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(2,4,6-trinitroanilino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5216165.png)

![N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)bis(2-chlorobenzamide)](/img/structure/B5216185.png)
![3-cyclohexyl-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5216199.png)


![2-iodo-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5216217.png)
![propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5216223.png)
![2-[methyl(2-phenylpropyl)amino]-1-phenylethanol](/img/structure/B5216238.png)


![1-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]azepane](/img/structure/B5216265.png)
![3-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5216267.png)
